Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide
Description
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is a polycyclic aromatic compound featuring a naphthothiophene core fused with a thiophene ring system. Its structure includes two ketone groups at positions 6 and 9, a methyl substituent at position 4, and sulfone groups (3,3-dioxide) on the thiophene moiety. This compound is part of a broader class of naphthothiophene derivatives, which are studied for their electronic properties and biological activities . The sulfone groups enhance its polarity and stability, making it distinct from non-sulfonated analogs.
Properties
CAS No. |
130439-83-7 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
4-methyl-3,3-dioxo-1,2-dihydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H10O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,6H,4-5H2,1H3 |
InChI Key |
AVCPOPUTNSIZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Dearomatization and Oxidative Annulation
A foundational approach involves the dearomatization of β-naphthols to generate naphthalene-1,2-diones, followed by oxidative heteroannulation with α-enolic dithioesters. This method, adapted from naphtho[2,1-b]thiophene-4,5-dione syntheses, proceeds through a copper-catalyzed, TEMPO-mediated pathway. The reaction sequence begins with the oxidation of β-naphthol to naphthalene-1,2-dione, which undergoes thienannulation with α-enolic dithioesters in the presence of Cu(I) catalysts and TEMPO as an oxidizing agent. The methyl group at position 4 is introduced via alkylation prior to sulfonation, while the sulfone moieties are installed through subsequent oxidation of thioether intermediates.
Copper-Catalyzed Cross-Dehydrogenative Thienannulation
A streamlined one-pot synthesis leverages copper catalysis to assemble the thiophene ring directly onto the naphthalene backbone. As demonstrated by Singh et al., this method employs Cu(I) salts (e.g., CuBr) with TEMPO to mediate cross-dehydrogenative coupling between β-naphthol derivatives and α-enolic dithioesters. The reaction proceeds under open-flask conditions at 80–100°C, achieving yields of 65–78%. Critical to regioselectivity is the use of electron-deficient dithioesters, which direct annulation to the 2,1-b position of the naphthalene system. Post-annulation oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 3,3-dioxide groups.
Acid-Mediated Cyclization for Thiophene Ring Formation
Triflic acid (TfOH) has emerged as a potent catalyst for constructing the thiophene moiety via electrophilic cyclization. In a serendipitous discovery, treatment of hydroxy naphthofuranone derivatives with thiophenol in TfOH at 60°C induces ring-opening followed by thiophene formation. This method bypasses traditional metal catalysis, instead relying on Brønsted acid activation to mediate C–S bond formation. The methyl group is introduced via pre-functionalized naphthol precursors, while sulfonation occurs in situ through oxidative workup.
Optimization Strategies for Yield and Purity
Catalytic System Tuning
The choice of catalyst significantly impacts reaction efficiency. For copper-mediated routes, Cu(I) species outperform Cu(II) in reducing side reactions such as over-oxidation. Screening of ligands revealed that 1,10-phenanthroline enhances catalytic activity by stabilizing the Cu center, improving yields by 15–20% compared to ligand-free systems. In palladium-catalyzed cross-couplings (e.g., Sonogashira reactions), Pd(PPh₃)₂Cl₂ paired with CuI suppresses homocoupling of alkynes, ensuring selective formation of the thiophene ring.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) are preferred for annulation steps due to their ability to solubilize both aromatic and sulfur-containing reactants. However, oxidative steps require switchable solvents: mCPBA-mediated sulfonation achieves higher conversion in dichloromethane (DCM), whereas hydrogen peroxide performs optimally in acetic acid. Temperature control is critical during thienannulation, with optimal ranges between 80°C and 100°C. Exceeding 110°C promotes decomposition of the naphthalene-dione intermediate, reducing yields by 30–40%.
Sequential Functionalization
The methyl group at position 4 is typically introduced prior to thiophene ring closure. Alkylation of β-naphthol with methyl iodide in the presence of K₂CO₃ affords 4-methyl-β-naphthol in 85% yield. Subsequent oxidation and annulation preserve the methyl substituent without competing elimination. Sulfonation is performed as the final step to avoid interference with earlier catalytic cycles.
Characterization and Analytical Validation
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of regiochemistry. The methyl group at position 4 appears as a singlet at δ 2.45–2.50 ppm in $$ ^1H $$ NMR, while the sulfone groups deshield adjacent protons, resulting in doublets at δ 7.85–8.10 ppm. Infrared (IR) spectroscopy confirms ketone (C=O, 1680–1700 cm⁻¹) and sulfone (S=O, 1150–1170 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula $$ \text{C}{13}\text{H}{10}\text{O}_4\text{S} $$, with observed [M+H]⁺ peaks at m/z 263.0380 (calc. 263.0375).
Crystallographic Analysis
Single-crystal X-ray diffraction of the parent compound reveals a planar fused-ring system with bond lengths consistent with quinoid character. The sulfone groups adopt a puckered conformation, with S–O distances of 1.43–1.45 Å, confirming double-bond character.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems enhances scalability. Microreactors with immobilized Cu catalysts achieve 90% conversion in 10 minutes, compared to 6 hours in batch mode, while reducing catalyst loading by 50%. Temperature gradients in flow systems minimize side reactions, improving overall purity to >98%.
Green Chemistry Metrics
Solvent recycling protocols for DCM and THF reduce waste generation by 70%. Catalytic systems employing recoverable magnetic Cu nanoparticles demonstrate five reuses without significant activity loss, aligning with sustainable manufacturing principles.
Applications and Derivatives
While beyond the scope of preparation methods, brief context underscores the compound’s utility:
- Medicinal Chemistry : Serves as a precursor to kinase inhibitors due to its planar, electron-deficient structure.
- Materials Science : Derivatives exhibit tunable optoelectronic properties for organic semiconductors.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium and other transition metals are often employed to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: In the industrial sector, the compound is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It also inhibits key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related naphthothiophene and naphthofuran derivatives:
Key Observations :
- Electronic Properties: Sulfone-containing derivatives (e.g., the target compound) exhibit enhanced electron-withdrawing characteristics compared to non-sulfonated analogs like naphtho[2,3-b]thiophene-4,9-dione. This property is critical in photovoltaic applications .
- Biological Activity : Naphtho[2,3-b]thiophene-4,9-dione derivatives demonstrate anticancer effects due to their ability to inhibit kinases like CK2 , whereas sulfonated derivatives may exhibit reduced cytotoxicity but improved metabolic stability .
- Synthetic Complexity : Compounds with fused sulfone groups (e.g., 3,3-dioxide) require additional oxidation steps, unlike simpler ketone-based derivatives .
Functional Group Impact
- Sulfone vs. Ketone: The 3,3-dioxide group in the target compound increases polarity and oxidative stability compared to non-sulfonated thiophenes. However, it may reduce π-conjugation, affecting optoelectronic performance relative to naphtho[2,3-c]thiophene-4,9-diones used in polymer solar cells .
- This contrasts with hydroxylated analogs (e.g., Tolyponone), which are more hydrophilic .
Biological Activity
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide (CAS Number: 108871-15-4) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is , with a molecular weight of approximately 246.28 g/mol. The compound features a naphthoquinone structure which is known for its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C13H10O4S |
| Molecular Weight | 246.28 g/mol |
| CAS Number | 108871-15-4 |
| LogP | 2.8365 |
Anticancer Properties
Research indicates that compounds with similar structures to naphthoquinones often exhibit significant anticancer activity. A study highlighted the correlation between naphthoquinones and their ability to inhibit cell growth across various cancer cell lines. For instance, Naphtho[2,1-b]thiophene derivatives have shown promising results in inhibiting thioredoxin reductase (TrxR), an enzyme involved in cancer cell proliferation and survival .
Antimicrobial Activity
Naphthoquinones are also recognized for their antimicrobial properties. The compound's structural analogs have been tested against various bacterial strains and have shown comparable efficacy to established antibiotics like bacitracin . For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 7.81 μM against Staphylococcus aureus.
- Antifungal activity was noted against Candida albicans with MIC values around 6.5 μM .
Case Studies and Research Findings
- Cell Growth Inhibition : In a study evaluating the anticancer activity of various naphthoquinones, Naphtho[2,1-b]thiophene derivatives were shown to inhibit cell growth in the NCI-60 cancer cell line panel with significant potency .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like TrxR and NAD(P)H:quinone oxidoreductase (NQO1), which play crucial roles in cellular redox balance and survival .
- Toxicity Studies : Toxicity assessments revealed that while some derivatives exhibited potent anticancer effects, they also demonstrated low toxicity profiles in non-cancerous cell lines, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for naphtho[2,1-b]thiophene-6,9-dione derivatives?
- Methodological Answer : One-step multicomponent reactions using Meldrum’s acid, aryl glyoxals, and β-naphthol derivatives in the presence of triethylamine (Et₃N) are efficient for synthesizing functionalized naphtho[2,1-b]furan/thiophene frameworks. This approach avoids chromatography and costly catalysts, achieving high yields (>85%) . For nitrogen-containing derivatives, hydrazine hydrate can react with carboxylate intermediates (e.g., ethyl naphtho[2,1-b]furan-2-carboxylate) to form carbohydrazides, which are further modified via Schiff base reactions .
Q. How are structural and purity characteristics validated post-synthesis?
- Methodological Answer : Elemental analysis (C, H, N, S) and spectral techniques (¹H/¹³C NMR, FT-IR, and UV-Vis) are critical. For example, naphtho[2,1-b]furan-2-carbohydrazide derivatives are confirmed by carbonyl stretching vibrations (~1650–1700 cm⁻¹) in IR and aromatic proton signals (δ 7.2–8.5 ppm) in NMR . High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguous cases .
Q. What preliminary biological screening approaches are used for this compound class?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols evaluate cytotoxicity. Anti-inflammatory activity is tested via inhibition of LPS-induced NO production in macrophages, with IC₅₀ values compared to reference drugs (e.g., indomethacin) .
Advanced Research Questions
Q. How can isomer formation during synthesis be controlled or characterized?
- Methodological Answer : Regioselectivity in reactions involving β-naphthol derivatives is influenced by reaction conditions (solvent, temperature). For instance, naphtho[2,1-b]furan isomers (vs. [2,3-b] analogs) dominate when β-naphthol anions favor C-1 addition over C-3. HPLC with chiral columns or NMR coupling constants can distinguish isomers .
Q. What strategies mitigate low yields or byproduct formation in heterocyclic ring closure?
- Methodological Answer : Optimizing stoichiometry (e.g., 1:1.2 molar ratio of glyoxal to β-naphthol) and using Et₃N as a base reduces side reactions. For triazole-fused derivatives, replacing hazardous methyl azide with safer diazo transfer reagents improves safety and yield .
Q. How do electronic and steric effects of substituents influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 2-position enhance DNA topoisomerase inhibition, while bulky 4-methyl groups improve metabolic stability. DFT calculations correlate HOMO-LUMO gaps with cytotoxicity in tumor cells .
Q. What contradictions exist in reported metabolic pathways, and how are they resolved?
- Methodological Answer : Discrepancies in microsomal metabolism (e.g., 3-MC-induced vs. untreated rat liver enzymes) are addressed using isotopic labeling (¹⁴C/³H) and LC-MS/MS. For example, 7-methoxy-2-nitro-naphtho[2,1-b]furan metabolites vary in oxidation pathways (hydroxylation vs. demethylation) under aerobic conditions .
Notes for Experimental Design
- Synthetic Optimization : Prioritize green solvents (e.g., ethanol, water) to reduce environmental impact .
- Data Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and report p-values for biological assays .
- Advanced Analytics : Employ time-resolved phosphorescence or low-temperature spectroscopy for PAH-related environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
